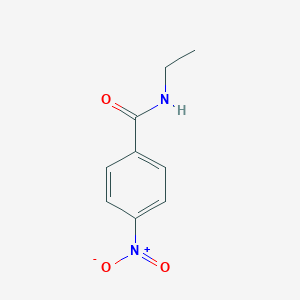

N-ethyl-4-nitrobenzamide

描述

Contextualization within Nitrobenzamide Derivatives Research

N-ethyl-4-nitrobenzamide is a derivative of 4-nitrobenzoic acid, characterized by an ethyl group attached to the amide nitrogen. Its study is firmly rooted in the extensive research on nitrobenzamide derivatives. ijpbs.comresearchgate.net This class of compounds is of significant interest due to the versatile reactivity of the nitro group and the amide linkage, which allows for a wide range of structural modifications. chemicalbook.com The nitro group, in particular, is recognized as a crucial pharmacophore that can influence a molecule's biological activity. mdpi.comresearchgate.net

Research in this area often involves the synthesis of a series of N-substituted nitrobenzamides to explore structure-activity relationships. mdpi.comnih.gov For instance, studies have been conducted on N-alkyl nitrobenzamides with varying alkyl chain lengths to determine the effect on their biological efficacy. mdpi.com this compound serves as a fundamental member of this series, providing a baseline for understanding the impact of the N-alkyl substituent. Furthermore, nitrobenzamides are utilized as ligands in coordination chemistry to create metal complexes with unique properties and potential applications in materials science and catalysis. nih.gov The synthesis of Schiff bases from 4-nitrobenzamide (B147303) is another area of exploration, aiming to develop new compounds with enhanced antimicrobial properties. ijpbs.comvulcanchem.com

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound and its parent class of nitrobenzamides stems from their potential applications in medicinal chemistry and materials science. A primary area of investigation is their antimicrobial activity. researchgate.netchemsrc.com Several nitrobenzamide derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. ijpbs.comvulcanchem.com

Of particular importance is the research into N-alkyl nitrobenzamides as potential agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents, and nitrobenzamides are being explored as inhibitors of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.comnih.govnih.gov The inhibition of this enzyme disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. nih.gov

In addition to their antimicrobial properties, some nitrobenzamide derivatives have demonstrated potential as anticancer agents. ontosight.ai The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are cytotoxic to cancer cells. Research in this area involves synthesizing and testing various derivatives for their activity against different cancer cell lines. researchgate.netnih.gov The structural backbone of this compound serves as a scaffold for the development of more complex molecules with targeted biological activities. mdpi.comontosight.ai

Scope and Objectives of Research Inquiry Pertaining to this compound

The research inquiries focused on this compound and its analogues are primarily driven by the quest for new therapeutic agents. The overarching objective is to synthesize and identify novel compounds with potent and selective biological activity, particularly against infectious diseases and cancer.

A key objective is the development of new drugs to combat tuberculosis. nih.govnih.gov Researchers aim to optimize the structure of N-alkyl nitrobenzamides, including the ethyl derivative, to enhance their inhibitory activity against essential mycobacterial enzymes like DprE1, while minimizing toxicity to human cells. mdpi.com This involves studying the structure-activity relationship to understand how modifications to the alkyl chain and the aromatic ring affect the compound's efficacy and pharmacokinetic properties. mdpi.comnih.gov

Another significant research goal is the exploration of the anticancer potential of nitrobenzamide derivatives. The objective is to design and synthesize compounds that can be selectively activated in the tumor microenvironment to kill cancer cells. This research involves in vitro screening against various cancer cell lines and mechanistic studies to understand how these compounds induce cell death. researchgate.netnih.govmdpi.com

Furthermore, this compound is studied as a building block in organic synthesis. scispace.com The objectives here include developing efficient and environmentally friendly synthetic methods for its preparation and using it as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds and metal complexes with interesting chemical and physical properties. mdpi.comnih.govscispace.com

Interactive Data Tables

Below are tables summarizing key data for this compound and related compounds based on published research findings.

Physicochemical and Spectroscopic Data for this compound

Synthesis of this compound[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5ULWpelJsemJU5zz_edXnrGLaG-oeN3FH_vIz5ob0-gObGroXgcuhS1PL3nt98c83dKQTZuga324AUFSyn65RXV3rXSsg6HfO9-Pf9vEkk01PEh6u-Kuwfrg5lZdf3r0fJzDoWdbM3jaZluFL3NMvV_wQ-eZg6GLAqD3jE4SGsqpEXTdTZvCxIHjhiQGGci1I4fMGf6mMO6tNg%3D%3D)]

| Parameter | Details |

| Reactants | Ethylamine, 4-Nitrobenzoic acid |

| Catalyst/Medium | p-Toluenesulfonic acid, Silica gel (dry media) |

| Conditions | Microwave irradiation |

| Reaction Time | < 5 minutes |

| Yield | 92% |

Antimycobacterial Activity of Selected N-Alkyl Nitrobenzamides against M. tuberculosis H37Rv (Illustrative Data for Related Compounds) mdpi.com

| Compound | N-Alkyl Group | MIC (µg/mL) |

| Related Compound 1 | n-decyl | 0.03 |

| Related Compound 2 | n-dodecyl | 0.015 |

| Related Compound 3 | n-tetradecyl | 0.03 |

Note: This table shows data for longer-chain N-alkyl nitrobenzamides to illustrate the potential of this compound class. Specific MIC values for this compound were not found in the surveyed literature.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUZNEBLPIHWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324493 | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50445-50-6 | |

| Record name | 50445-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Nitrobenzamide

Established Synthetic Pathways for N-Ethyl-4-nitrobenzamide

Conventional synthesis of this compound typically follows one of two reliable routes: a sequential process involving nitration and subsequent alkylation, or a more direct condensation reaction.

Multi-Step Approaches: Nitration of Benzamide (B126) and Subsequent Alkylation

This classical multi-step approach begins with the electrophilic nitration of a benzamide precursor to introduce the nitro group, followed by the attachment of the ethyl group to the amide nitrogen.

Nitration of Benzamide: The first step involves the nitration of benzamide to form 4-nitrobenzamide (B147303). This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring, preferentially at the para position due to the directing effects of the amide group.

N-Alkylation of 4-Nitrobenzamide: The subsequent step is the N-alkylation of the resulting 4-nitrobenzamide. Amides are generally weak bases and require conversion into their more nucleophilic conjugate bases to be effectively alkylated mdpi.com. This is commonly achieved by treating the 4-nitrobenzamide with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an inert solvent to deprotonate the amide nitrogen mdpi.com. The resulting amide anion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide in a classic Sₙ2 reaction to yield the final product, this compound.

Direct Amidation Strategies: Carboxylic Acid-Amine Condensation

Direct amidation strategies offer a more convergent approach by forming the amide bond in a single conceptual step from a carboxylic acid and an amine. This is one of the most fundamental transformations in organic chemistry.

The most common method involves the reaction of 4-nitrobenzoic acid with ethylamine. However, the direct condensation of a carboxylic acid and an amine requires high temperatures to drive off water and is often inefficient. Therefore, the carboxylic acid is typically "activated" first.

A highly effective and widely used activation method is the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with ethylamine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This specific method, known as the Schotten-Baumann reaction, is a facile and rapid way to synthesize amides mdpi.comresearchgate.net.

Alternatively, various coupling reagents can be employed to facilitate the direct reaction between 4-nitrobenzoic acid and ethylamine without isolating an acyl chloride intermediate. Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) are used to activate the carboxylic acid, enabling nucleophilic attack by the amine to form the amide bond.

Advanced Synthetic Techniques in this compound Formation

Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing waste, and operating under milder conditions, aligning with the principles of green chemistry.

Ultrasonic Irradiation-Assisted Synthesis

The application of ultrasonic irradiation is a powerful technique to accelerate organic reactions. tandfonline.com This method, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of extreme temperature (around 5000 °C) and pressure (over 1000 bar) slideshare.net.

| Parameter | Conventional Heating | Ultrasonic Irradiation |

|---|---|---|

| Energy Source | Thermal (Oil bath, heating mantle) | Mechanical (Acoustic Cavitation) slideshare.net |

| Reaction Time | Hours nih.gov | Minutes to Hours tandfonline.comnih.gov |

| Yield | Often moderate to good | Generally higher yields tandfonline.com |

| Conditions | Bulk heating of the reaction mixture | Localized high-pressure/high-temperature zones slideshare.net |

| Green Aspect | Higher energy consumption | More energy-efficient, often allows for use of greener solvents like water utrgv.edu |

Lewis Acidic Ionic Liquid Catalysis on Diatomite Earth

Ionic liquids (ILs) are salts with melting points below 100 °C that can act as both solvents and catalysts. Lewis acidic ionic liquids are a specific class, typically formed by mixing metal halides like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) with organic halide salts. swadzba-kwasny-lab.orggoogle.com These ILs can function as highly effective Lewis acid catalysts for a variety of organic transformations, including amide synthesis. rsc.orgresearchgate.net

To bridge the gap between homogeneous and heterogeneous catalysis, these ionic liquids can be immobilized on solid supports, a concept known as Supported Ionic Liquid Catalysis (SILC). acs.org Using an inert, high-surface-area material like diatomite earth as a support would allow for the catalytic activity of the ionic liquid while enabling easy separation and recycling of the catalyst. In the synthesis of this compound, a Lewis acidic ionic liquid catalyst would activate the carbonyl group of 4-nitrobenzoic acid, making it more susceptible to nucleophilic attack by ethylamine, thereby promoting the amidation reaction under potentially milder conditions.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, has emerged as a highly sustainable and efficient synthetic tool. chemrxiv.org These reactions are often performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding), dramatically reducing waste. acs.orgucl.ac.uk

Several mechanochemical strategies have been developed for amide bond formation that could be applied to the synthesis of this compound. nih.govresearchgate.net One approach involves milling the carboxylic acid (4-nitrobenzoic acid) and amine (ethylamine) together with a suitable coupling reagent, such as COMU or TCFH, which mediate the reaction in the solid state. chemrxiv.orgacs.org Another powerful method is the direct mechanochemical amidation of esters. ucl.ac.uknih.gov This would involve first converting 4-nitrobenzoic acid to its methyl or ethyl ester and then milling the ester with ethylamine and a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu). nih.gov This technique offers significant advantages, including rapid reaction times, operational simplicity, and the avoidance of bulk solvents. ucl.ac.ukorganic-chemistry.org

Industrial Synthesis and Process Optimization for this compound Production

The industrial synthesis of this compound is a critical process for ensuring a consistent and high-quality supply for various applications. This section details the advancements in reactor technology and process control that have been pivotal in optimizing its production.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical ingredients and other fine chemicals, offering significant advantages over traditional batch processing. mdpi.comnih.gov The application of continuous flow reactors in the production of this compound allows for enhanced control over reaction conditions, leading to improved scalability and safety. almacgroup.comflinders.edu.au

Key advantages of employing continuous flow reactors include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for precise temperature control of exothermic reactions. almacgroup.com

Improved Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous reagents or intermediates. flinders.edu.au

Scalability: Scaling up production in a continuous flow system is often a matter of "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the reactor dimensions), which is more predictable and efficient than scaling up batch reactors. almacgroup.com

Automation and Integration: Continuous flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and process optimization. mdpi.com

The optimization of reaction parameters is crucial for achieving high yield and purity in the synthesis of this compound. Key parameters that are carefully controlled include temperature, reaction time, and the nature of the solvent and catalyst.

For instance, in the synthesis of related benzamide derivatives, the choice of catalyst and solvent has been shown to significantly influence the reaction outcome. A study on the production of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia highlighted the effectiveness of a catalytic system comprising boric acid and polyethylene glycol, which resulted in a product yield of up to 97%. google.com

The table below outlines key reaction parameters and their typical impact on the synthesis of this compound.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. | The optimal temperature is determined experimentally to balance reaction speed and selectivity. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. | In-line monitoring (e.g., HPLC) can be used to determine the optimal reaction endpoint. |

| Solvent | The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. | A solvent that dissolves both reactants and facilitates product precipitation upon completion is often ideal. |

| Stoichiometry | The molar ratio of reactants influences the extent of reaction and the formation of impurities. | A slight excess of the amine component is often used to ensure complete conversion of the acyl chloride. |

By carefully controlling these parameters, often with the aid of automated systems, it is possible to consistently produce this compound with high yield and purity, meeting the stringent requirements for its intended applications.

Derivatization Strategies and Analogue Synthesis from this compound Precursors

This compound serves as a versatile precursor for the synthesis of a wide range of derivatives and analogues. These modifications are often aimed at introducing new functionalities to modulate the molecule's biological activity or physical properties.

The coupling of benzamide moieties with indole scaffolds is a significant strategy in medicinal chemistry, as indole-containing compounds exhibit a broad spectrum of biological activities. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose, enabling the formation of C-N and C-C bonds between the two heterocyclic systems.

For example, a method for the synthesis of substituted N-benzoylindoles has been developed via a Pd(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamides. nih.gov This approach allows for the direct coupling of the benzamide and indole rings, providing a route to complex molecules. The reaction conditions, including the choice of catalyst, oxidant, and additives, are critical for achieving high yields and selectivity.

The following table summarizes some palladium-catalyzed coupling reactions relevant to the synthesis of benzamide-indole hybrids.

| Coupling Reaction | Catalyst/Reagents | Description |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Forms a C-C bond between an aryl halide and a boronic acid. mdpi.com |

| Heck Coupling | Pd catalyst, base, alkene | Forms a C-C bond between an aryl halide and an alkene. mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Forms a C-N bond between an aryl halide and an amine. |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Forms a C-C bond between an aryl halide and a terminal alkyne. beilstein-journals.org |

These coupling strategies can be adapted to use this compound derivatives, where the nitro group can be reduced to an amine or otherwise functionalized to participate in the coupling reaction.

The concept of creating hybrid molecules by combining two or more pharmacophores into a single entity is a promising approach in drug design. nih.gov this compound can serve as a building block in the synthesis of such bio-functional hybrids. The nitro group, in particular, is a known pharmacophore that can contribute to the biological activity of the final compound. nih.gov

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)-4-nitrobenzamide are examples of creating hybrid molecules from a 4-nitrobenzoyl precursor. mdpi.commdpi.com These syntheses are typically achieved through the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. mdpi.com

The general synthetic scheme for such hybrid molecules is as follows:

4-Nitrobenzoyl chloride + Amine (R-NH₂) → N-R-4-nitrobenzamide + HCl

The resulting hybrid molecules can then be evaluated for their biological activities. The nitro group can modulate the pharmacokinetic properties of the molecule and can also be reduced to an amino group, providing a handle for further functionalization. mdpi.com

Thiourea (B124793) derivatives are another important class of compounds with diverse biological activities. The incorporation of a thiourea moiety into a nitrobenzamide scaffold can lead to the development of novel compounds with enhanced or new biological properties.

The synthesis of thiourea derivatives can be achieved through various methods, including the reaction of an amine with an isothiocyanate. analis.com.my In the context of nitrobenzamide analogues, a common strategy involves the reduction of the nitro group to an amine, followed by reaction with an appropriate isothiocyanate.

A general synthetic route is depicted below:

Reduction of the Nitro Group: this compound is reduced to N-ethyl-4-aminobenzamide using a reducing agent such as sodium borohydride in the presence of a catalyst. nih.gov

Thiourea Formation: The resulting N-ethyl-4-aminobenzamide is then reacted with an isothiocyanate (R-NCS) to form the desired thiourea-based nitrobenzamide analogue. nih.gov

The reaction conditions for both steps need to be carefully optimized to ensure high yields and purity of the final product. The choice of the isothiocyanate allows for the introduction of a wide variety of substituents, enabling the creation of a library of compounds for biological screening.

Formation of Schiff Base Derivatives from this compound Not Supported by Current Scientific Literature

A thorough review of scientific literature and chemical databases reveals no established synthetic methodologies for the formation of Schiff base derivatives directly from this compound. The formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine), typically proceeds through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.

In the structure of this compound, the nitrogen atom is part of an amide functional group. The lone pair of electrons on this nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, rendering it unreactive towards the electrophilic carbonyl carbon of an aldehyde or ketone under standard Schiff base formation conditions. Consequently, this compound does not serve as a suitable precursor for the synthesis of Schiff base derivatives.

The established chemistry for Schiff base synthesis involves the reaction of a primary amine (R-NH₂) with a carbonyl compound. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the imine. The amide nitrogen in this compound lacks the necessary reactivity for this initial nucleophilic addition step.

Therefore, the requested article section on the "Formation of Schiff Base Derivatives" from this compound cannot be provided, as this transformation is not a recognized or documented chemical reaction.

Structural Elucidation and Advanced Spectroscopic Characterization of N Ethyl 4 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis of N-Ethyl-4-nitrobenzamide

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the aromatic ring.

The aromatic protons on the 4-nitrobenzamide (B147303) moiety typically appear as two doublets in the downfield region of the spectrum, a consequence of the strong electron-withdrawing effect of the nitro group and the amide functionality. The protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) than the protons ortho to the amide group.

The ethyl group protons exhibit characteristic splitting patterns. The methylene (B1212753) (-CH2-) protons, being adjacent to the nitrogen atom of the amide, are deshielded and appear as a quartet. This quartet arises from spin-spin coupling with the three protons of the neighboring methyl (-CH3) group. The methyl protons, in turn, appear as a triplet due to coupling with the two methylene protons. An amide N-H proton signal is also expected, which may appear as a broad singlet or a triplet, depending on the solvent and coupling with the adjacent methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NO₂) | ~ 8.2 - 8.3 | Doublet (d) | ~ 8.0 - 9.0 |

| Aromatic H (ortho to -CONH) | ~ 7.9 - 8.0 | Doublet (d) | ~ 8.0 - 9.0 |

| Amide N-H | ~ 6.0 - 8.5 | Broad Singlet (br s) or Triplet (t) | |

| Ethyl -CH₂- | ~ 3.4 - 3.6 | Quartet (q) | ~ 7.0 - 7.5 |

| Ethyl -CH₃ | ~ 1.2 - 1.3 | Triplet (t) | ~ 7.0 - 7.5 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons show distinct chemical shifts influenced by their substituents. The carbon atom attached to the nitro group (C-NO₂) is significantly downfield, as is the carbon attached to the amide group (C-CONH). The remaining aromatic carbons (CH) appear at slightly higher fields. The two carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon (-CH₂-) being more deshielded than the methyl carbon (-CH₃) due to its proximity to the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~ 165 - 167 |

| Aromatic C-NO₂ | ~ 148 - 150 |

| Aromatic C-CONH | ~ 140 - 142 |

| Aromatic CH | ~ 128 - 130 |

| Aromatic CH | ~ 123 - 125 |

| Ethyl -CH₂- | ~ 35 - 40 |

| Ethyl -CH₃ | ~ 14 - 16 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary depending on solvent and experimental conditions.

Advanced NMR Techniques for Chemical Shift Calculations (e.g., GIAO Method)

Computational chemistry provides powerful tools for predicting NMR spectra, which can aid in the assignment of experimental data and the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors. muthayammal.in

The GIAO method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule. imist.mabenthamopen.comnih.gov These shielding values can then be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma This computational approach is invaluable for:

Verifying Signal Assignments: Comparing calculated chemical shifts with experimental data can confirm the assignment of complex spectra.

Distinguishing Isomers: The GIAO method can predict the distinct NMR spectra for different structural or stereoisomers, helping to identify the correct structure. nrel.gov

Understanding Substituent Effects: It allows for a theoretical investigation into how different functional groups influence the chemical shifts of nearby nuclei.

For this compound, GIAO calculations would involve first optimizing the molecule's 3D geometry and then computing the ¹H and ¹³C shielding tensors. The resulting predicted spectrum can be a powerful complement to experimental data for a definitive structural characterization. muthayammal.in

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a compound, providing a molecular fingerprint that is valuable for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.

The nitro group (-NO₂) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch around 1335-1365 cm⁻¹. The amide group shows a strong carbonyl (C=O) stretching band (Amide I) between 1630 and 1680 cm⁻¹ and an N-H bending vibration (Amide II) around 1550 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a distinct band in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | ~ 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | ~ 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | ~ 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide | ~ 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | ~ 1550 - 1570 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | ~ 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | ~ 1335 - 1365 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | ~ 1450 - 1600 | Medium-Weak |

| C-N Stretch | Amide | ~ 1200 - 1300 | Medium |

Note: Expected wavenumber ranges are based on standard FT-IR correlation tables and data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the wavelength of the scattered light provide information about the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more sensitive to non-polar or symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring's carbon framework. The symmetric NO₂ stretching vibration, which is strong in the FT-IR spectrum, is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to intense Raman signals.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. Vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, aiding in a more comprehensive structural assignment. muthayammal.in

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound and its derivatives, mass spectrometry, particularly with electron ionization (EI), provides significant insights into their molecular stability and fragmentation pathways.

Fragmentation Pattern Analysis, Including Amide Bond Cleavage

The fragmentation of this compound under electron ionization typically begins with the formation of a molecular ion (M+•). The subsequent fragmentation is heavily influenced by the presence of the aromatic ring, the nitro group, and the amide linkage. A primary and characteristic fragmentation pathway for amides is the cleavage of the amide bond.

A common fragmentation pattern observed in aromatic amides is the cleavage of the N-CO bond, which results in the formation of a stable aryl acylium cation tubitak.gov.tr. In the case of this compound, this would lead to the formation of the 4-nitrobenzoyl cation. This cation is resonance-stabilized and can be a prominent peak in the mass spectrum. For the related compound 2-nitro-N-(4-nitrophenyl)benzamide, the base peak at m/z 150 corresponds to the aroyl cation, demonstrating this characteristic cleavage tubitak.gov.tr.

Another significant fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom in the ethyl group. This α-cleavage is a dominant fragmentation mechanism for aliphatic amines and can be expected in this compound as well.

While specific fragmentation data for this compound is not extensively detailed in the available literature, data for the closely related compound N-ethyl-N-methyl-4-nitrobenzamide from the NIST Mass Spectrometry Data Center shows a top peak at m/z 150, which corresponds to the 4-nitrobenzoyl cation, and a second highest peak at m/z 207, likely representing the loss of a methyl group from the molecular ion nih.gov. This suggests that the cleavage of the amide bond is a highly favorable fragmentation pathway.

The table below summarizes the key fragment ions observed in the mass spectrum of a related nitrobenzamide derivative, providing an insight into the expected fragmentation of this compound.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| 4-nitrobenzoyl cation | [O₂NC₆H₄CO]⁺ | 150 |

| Phenyl cation | [C₆H₄]⁺ | 76 |

| Nitrophenyl cation | [O₂NC₆H₄]⁺ | 122 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions primarily associated with the nitro-substituted benzene (B151609) ring and the amide chromophore.

The electronic spectrum of compounds containing a nitrobenzene (B124822) moiety is typically dominated by π → π* and n → π* transitions. The benzene ring itself exhibits strong absorptions in the UV region due to π → π* transitions. The presence of the nitro group, a strong chromophore, and the amide group, an auxochrome, significantly influences the position and intensity of these absorption bands.

The nitro group is known to cause a bathochromic (red) shift of the primary benzene bands. For nitrobenzene, a strong absorption band is observed around 260-280 nm. This is attributed to a charge-transfer transition from the benzene ring to the nitro group. In this compound, the amide group, with its non-bonding electrons on the nitrogen and oxygen atoms, can also participate in n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

The expected electronic transitions for this compound are summarized in the table below:

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Nitro-substituted benzene ring | 250 - 300 |

| n → π | Nitro group, Amide carbonyl | > 300 |

X-ray Crystallography and Solid-State Structure Analysis

Determination of Crystal Systems and Space Groups

The crystal system and space group describe the symmetry of the crystal lattice. For substituted benzamides, a variety of crystal systems have been observed, with monoclinic and orthorhombic systems being common. For instance, 4-Nitro-N-(4-nitrobenzoyl)benzamide crystallizes in the orthorhombic space group Pbca researchgate.net. Another related compound, 2-nitro-N-(4-nitrophenyl)benzamide, crystallizes in the orthorhombic space group P2₁2₁2₁ tubitak.gov.tr. A derivative, ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate, crystallizes in the triclinic system with the space group P-1 asianpubs.org. Based on these examples, this compound is likely to crystallize in a centrosymmetric space group within a low-symmetry crystal system like monoclinic or orthorhombic.

| Compound | Crystal System | Space Group | Reference |

| 4-Nitro-N-(4-nitrobenzoyl)benzamide | Orthorhombic | Pbca | researchgate.net |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P2₁2₁2₁ | tubitak.gov.tr |

| Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate | Triclinic | P-1 | asianpubs.org |

Analysis of Molecular Conformation and Torsion Angles

The conformation of this compound in the solid state is determined by the torsion angles between the plane of the phenyl ring and the amide group, as well as the conformation of the N-ethyl group. In many crystalline benzamides, the amide group is not coplanar with the benzene ring. For 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is a significant 82.32(4)° tubitak.gov.tr. In 4-Nitro-N-(4-nitrobenzoyl)benzamide, the dihedral angle between the two benzene rings is 17.8 (2)°, indicating a more curved molecule researchgate.net. The torsion angle between the phenyl ring and the amide plane in this compound is expected to be non-zero to minimize steric hindrance. The ethyl group will likely adopt a staggered conformation.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of this compound will be significantly influenced by intermolecular hydrogen bonding. The secondary amide group (N-H) is a good hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group are effective hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded chains or networks. In the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are effective in stabilizing the structure, leading to a three-dimensional network tubitak.gov.tr. Similarly, in ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate, molecules are linked into chains by C-H···O hydrogen bonds, and these chains are further connected into a 3D network by N-H···O and O-H···O interactions involving the water molecule asianpubs.org.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The packing is further stabilized by these interactions in the aforementioned ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate asianpubs.org.

| Type of Interaction | Donor | Acceptor |

| Hydrogen Bonding | N-H (amide) | O=C (amide), O (nitro) |

| Hydrogen Bonding | C-H (aromatic/ethyl) | O=C (amide), O (nitro) |

| π-π Stacking | 4-nitrophenyl ring | 4-nitrophenyl ring |

Structural Characterization of this compound Metal Complexes and Ligand Coordination Geometry

Information regarding the structural characterization of metal complexes formed with this compound is not available in the reviewed scientific literature. While the coordination chemistry of related benzamide (B126) and nitro-substituted aromatic ligands has been explored, specific studies on this compound as a ligand in metal complexes, including details of its coordination modes, bond parameters, and resulting geometries, have not been reported.

Advanced spectroscopic and crystallographic data, which are essential for the elucidation of such structures, are absent from the available research. Therefore, a detailed analysis of the coordination geometry, including the creation of data tables with bond lengths, bond angles, and coordination numbers for this compound metal complexes, cannot be provided.

Further experimental research, including the synthesis and single-crystal X-ray diffraction of metal complexes with this ligand, would be required to generate the data necessary to fulfill this section.

Computational Chemistry and Theoretical Modeling of N Ethyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For N-ethyl-4-nitrobenzamide, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its molecular geometry and electronic landscape.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the optimized structure would reveal the planarity of the benzamide (B126) group and the orientation of the ethyl and nitro substituents. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting the electronegative regions, particularly around the oxygen atoms of the nitro and carbonyl groups.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for similar compounds, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | O-C-N (amide) | ~122° |

| Bond Angle | O-N-O (nitro) | ~124° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. In this compound, the HOMO is typically localized on the benzene (B151609) ring and the amide group, while the LUMO is concentrated on the nitro group, indicating that an electronic transition would involve a charge transfer from the ring system to the electron-withdrawing nitro group.

Table 2: Calculated FMO Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -2.5 eV |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (negative potential), typically associated with electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, while the hydrogen atom of the amide N-H group would exhibit a positive potential (blue).

Studies on Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. Computational methods can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. The presence of the electron-donating ethylamide group and the electron-withdrawing nitro group on the benzene ring creates a push-pull system that enhances charge transfer and, consequently, the hyperpolarizability.

Table 3: Calculated NLO Properties (Illustrative)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~ 6.0 Debye |

| Mean Polarizability (α) | ~ 15 x 10⁻²⁴ esu |

Fukui Function Analysis for Local Reactivity

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, these functions identify which atoms are most likely to participate in a chemical reaction. For this compound, the analysis would likely indicate that the oxygen atoms of the nitro group are susceptible to electrophilic attack, while certain carbon atoms on the aromatic ring may be prone to nucleophilic attack. This analysis provides a more detailed and localized picture of reactivity than FMO analysis alone.

Theoretical Investigation of Solvent Effects on Molecular Structure

The molecular structure and properties of a compound can be significantly influenced by its surrounding solvent environment. Theoretical and computational chemistry provide powerful tools to investigate these solvent effects on this compound at a molecular level. Such studies typically employ quantum chemical calculations, like Density Functional Theory (DFT), combined with solvent models to simulate how the solute molecule interacts with different solvent media.

Solvent effects are broadly categorized into non-specific (long-range) and specific (short-range) interactions. Non-specific interactions are mainly electrostatic and are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. Specific interactions, like hydrogen bonding, involve direct interaction between the solute and one or more solvent molecules and are better described using explicit solvent models, where individual solvent molecules are included in the calculation.

For this compound, the presence of the polar nitro (-NO₂) and amide (-CONH-) groups makes it susceptible to significant interactions with polar solvents. In polar protic solvents like ethanol (B145695) or water, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group acts as a strong hydrogen bond acceptor. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding to the solvent is primarily through the N-H group of the amide.

Theoretical studies on related benzamide derivatives have demonstrated how solvents can influence molecular properties such as molar refraction (Rₘ) and polarizability (α), which are related to the electronic distribution within the molecule. Investigations into a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, showed that Rₘ and α values increased with drug concentration across different solvents, with the trend in Rₘ being H₂O < MeOH < DMSO < EtOH. This suggests that the electronic system of the drug is more distorted in an ethanol environment compared to the other solvents tested. Such computational findings indicate that the choice of solvent can perturb the structural and electronic orientation of the molecule due to strong drug-solvent interactions. These principles are directly applicable to understanding how the molecular structure of this compound would behave in different solvent environments.

The table below conceptualizes the expected solvent interactions and their theoretical effects on the molecular properties of this compound.

| Solvent Type | Dominant Interaction with this compound | Predicted Effect on Molecular Structure | Computational Model |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen bonding (N-H•••O, C=O•••H), Dipole-dipole interactions | Stabilization of charge separation, potential changes in bond lengths and angles of polar groups. | Explicit or Implicit (PCM) |

| Polar Aprotic (e.g., DMSO) | Hydrogen bonding (N-H•••O), Strong dipole-dipole interactions | Significant polarization of the molecule, affecting the electron density of the aromatic ring. | Implicit (PCM) |

| Non-polar (e.g., Hexane) | Van der Waals forces, minimal electrostatic interaction | The molecule is likely to adopt a conformation close to its gas-phase structure. | Implicit (PCM with low dielectric) |

In Silico Studies for Biological Activity Prediction and Mechanistic Insights

In silico studies, which utilize computer simulations, are integral to modern drug discovery for predicting the biological activity of compounds and elucidating their potential mechanisms of action before undertaking extensive laboratory synthesis and testing. For this compound and related nitrobenzamide derivatives, these computational approaches have been applied to explore potential therapeutic applications, including antimicrobial and anticancer activities. mdpi.commdpi.com

Molecular Docking: One of the most common in silico techniques is molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For a family of related N-alkyl nitrobenzamides, docking studies have been used to investigate their promising antitubercular activity. nih.gov These studies suggested that the compounds likely act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov The docking simulations showed that the fit of the highly active compounds into the DprE1 binding pocket was very similar to that of known inhibitors, reinforcing DprE1 as a probable target. nih.gov This approach allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing mechanistic insights at the atomic level.

ADMET Prediction: Another critical area of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug development process. Studies on N-phenylbenzamides have used online computational tools to predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.com For example, predictions might indicate whether a compound is likely to be well-absorbed orally or if it is likely to cross the BBB, which is crucial for drugs targeting the central nervous system. mdpi.com Furthermore, predicting whether a compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4 is vital to avoid potential drug-drug interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of N-ethyl-4-(pyridin-4-yl)benzamide based compounds, a related structure, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. peerj.com These models generated contour maps that highlighted which regions of the molecule could be modified to enhance or decrease biological activity, thereby guiding the rational design of new, more potent inhibitors. peerj.com

The table below summarizes key parameters evaluated in in silico studies for compounds structurally related to this compound.

| In Silico Method | Parameter Evaluated | Significance in Drug Discovery | Example Application |

| Molecular Docking | Binding Affinity (e.g., docking score) | Predicts the strength of interaction between a ligand and its biological target. | Predicting the inhibitory potential of nitrobenzamides against the DprE1 enzyme in M. tuberculosis. nih.gov |

| ADMET Prediction | Human Intestinal Absorption (%) | Estimates the extent of oral absorption. | Evaluating N-phenylbenzamides for suitability as orally administered drugs. mdpi.com |

| ADMET Prediction | Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can enter the central nervous system. | Assessing the potential for CNS activity or side effects. mdpi.com |

| ADMET Prediction | CYP Enzyme Inhibition | Predicts potential for drug-drug interactions. | Determining if benzamides are likely to interfere with the metabolism of other drugs. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Contour Maps (Steric/Electrostatic Fields) | Guides structural modifications to improve biological activity. | Designing more potent ROCK1 inhibitors based on the N-ethyl-4-(pyridin-4-yl)benzamide scaffold. peerj.com |

Pharmacological and Biological Activity Research of N Ethyl 4 Nitrobenzamide and Its Analogues

Antimicrobial Efficacy Investigations

Benzamide (B126) derivatives have been identified as a promising scaffold in the search for new antimicrobial agents. Research has focused on their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi. The structural versatility of the benzamide core allows for modifications that can enhance potency and selectivity against microbial targets. researchgate.net

The antibacterial potential of N-ethyl-4-nitrobenzamide and its analogues has been evaluated against several clinically relevant bacteria. A significant area of this research has been focused on Mycobacterium tuberculosis, the causative agent of tuberculosis.

Studies on a family of N-alkyl nitrobenzamides have shown promising antitubercular activities. mdpi.com These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. mdpi.com Research has indicated that derivatives with 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions are particularly active. Within these series, analogues with intermediate lipophilicity, such as those with chain lengths of six and twelve carbon atoms on the amide nitrogen, demonstrated the best activity profiles, comparable to the first-line anti-tuberculosis drug isoniazid (B1672263) in an ex vivo macrophage infection model. mdpi.com

While specific data for this compound is not extensively detailed in the provided research, the activity of related N-alkyl nitrobenzamides against M. tuberculosis suggests the potential of this chemical class. For instance, some benzamide analogues have shown potent activity, with IC90 values as low as 0.09 μM against M. tuberculosis. acs.org

The activity of benzamide derivatives is not limited to mycobacteria. Other pathogens have also been targeted. For example, certain benzamide-related structures have demonstrated broad-spectrum activity with low micromolar minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, E. coli, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide Analogues

| Compound Class | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 16 ng/mL for optimal derivatives mdpi.com |

| Thiophene-substituted Benzamide | Mycobacterium tuberculosis | IC90 | 0.09 μM acs.org |

This table is interactive. Click on the headers to sort the data.

The investigation into benzamide derivatives extends to their efficacy against fungal pathogens. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus niger, pose a significant health threat.

Research on related benzamide compounds has demonstrated notable antifungal properties. For instance, 3-acetyl benzamide, isolated from an actinomycete, showed significant activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/ml for both species. nih.gov This indicates that the benzamide scaffold can be effective against key fungal pathogens. Scanning electron microscopy analysis revealed that the compound caused damage to the cell membrane of C. albicans and the mycelium of A. niger. nih.gov Although this compound is not a direct analogue of this compound, its efficacy highlights the potential of the core benzamide structure in antifungal drug design.

Table 2: Antifungal Activity of a Benzamide Derivative

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| 3-Acetyl Benzamide | Candida albicans ATCC 10231 | 31.25 nih.gov |

This table is interactive. Click on the headers to sort the data.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of benzamide derivatives. Studies have focused on how different substituents on the benzamide ring and the amide nitrogen affect activity.

For antitubercular benzamides, SAR studies have revealed several key insights:

Amide Substitution: Secondary amides, such as methyl amides, are generally more potent against M. tuberculosis than the corresponding primary amides. acs.org

Ring Substituents: The position and nature of substituents on the benzamide core are critical. Electron-rich, smaller substitutions at the C-5 position tend to result in the most active derivatives. acs.org Conversely, large aromatic rings at this position are generally not well-tolerated. acs.org Electron-withdrawing groups, like fluorine, are less tolerated at the C-5 position. acs.org

Nitro Group: The presence of a nitro group is a common feature in many bioactive compounds, contributing to antimicrobial effects. mdpi.com In the context of antitubercular N-alkyl nitrobenzamides, a 3,5-dinitro substitution pattern was found to be highly effective. mdpi.com

The SAR for benzimidazole (B57391) derivatives, which share some structural similarities, also indicates that the introduction of electronegative groups can enhance antibacterial activity. researchgate.net These principles help guide the rational design of new, more effective benzamide-based antimicrobial agents.

Anticancer Activity Studies

The utility of nitro-containing compounds in medicinal chemistry extends to oncology. mdpi.com The nitro group can act as a pharmacophore and its metabolic reduction can lead to reactive intermediates that exert cytotoxic effects on cancer cells. mdpi.com

Analogues of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. While direct data on this compound is limited, studies on related N-alkyl-nitroimidazole compounds provide valuable insights. These compounds have shown sensitivity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cells. openmedicinalchemistryjournal.com

In these studies, N-methyl-nitroimidazole and N-ethyl-nitroimidazole demonstrated the highest cytotoxic activity. openmedicinalchemistryjournal.com Interestingly, the length of the N-alkyl chain was found to be inversely proportional to the anticancer activity against the A549 lung cancer cell line, whereas it did not significantly influence activity against the MDA-MB-231 breast cancer line. openmedicinalchemistryjournal.com Furthermore, some potent antitubercular benzamides have been assessed for cytotoxicity against human liver cancer (HepG2) cells to determine their selectivity, with some analogues showing low cytotoxicity (CC50 of 25-39 μM). acs.org

Table 3: In Vitro Cytotoxicity of N-Alkyl-Nitroimidazole Analogues

| Compound | Cell Line | LC50 (μM) |

|---|---|---|

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | 17.00 openmedicinalchemistryjournal.com |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 16.67 openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | 14.67 openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 17.33 openmedicinalchemistryjournal.com |

| N-propyl-nitroimidazole | A549 (Lung Carcinoma) | 19.33 openmedicinalchemistryjournal.com |

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Properties

Benzamide and nicotinamide (B372718) derivatives have been investigated for their potential to modulate inflammatory processes. nih.gov The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of the transcription factor NF-kappaB, a key regulator of inflammation. nih.gov

Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a pro-inflammatory cytokine, in a dose-dependent manner. nih.gov This suggests that benzamides could have potent anti-inflammatory properties by acting at the level of gene transcription. nih.gov

Furthermore, other studies on novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in animal models, which was found to be superior to the reference drug indomethacin. researchgate.net The mechanism for these compounds was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net The presence of a nitro group in various chemical structures has also been associated with anti-inflammatory effects, supporting the potential of this compound and its analogues in this therapeutic area. mdpi.com

Neuroprotective Effects

While direct research on the neuroprotective effects of this compound is limited, studies on structurally similar compounds suggest potential neurotropic activities. mdpi.com For instance, compounds sharing a similar backbone, but lacking the nitro group, have been identified as potent neurokinin-2 antagonists. mdpi.com Further research into analogous compounds has demonstrated protective effects against neurotoxicity in cell models. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, has been shown to protect HT22 cells from sodium nitroprusside-induced cytotoxicity and apoptotic cell death. nih.gov Another study found that a flavonoid-enriched fraction, AF4, provided resistance to cell death induced by oxygen-glucose deprivation in primary cultures of mouse cortical neurons. researchgate.net These findings, while not directly involving this compound, open avenues for investigating its potential and the role of its specific structural features in neuroprotection.

Elucidation of Pharmacological Mechanisms

The biological activity of this compound and its derivatives is deeply rooted in their chemical structure, particularly the presence and position of the nitro group.

Interaction with Biological Targets (e.g., Enzymes like DprE1, Receptors, Ion Channels)

A significant area of research for nitrobenzamide derivatives has been in the field of antimycobacterial agents, specifically targeting the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov This enzyme is crucial for the biosynthesis of essential components of the mycobacterial cell wall, such as lipoarabinomannan and arabinogalactan. nih.govresearchgate.net DprE1 is considered a promising target for anti-tuberculosis drugs because it is located in the periplasmic space, making it more accessible to inhibitors. nih.gov

N-alkyl nitrobenzamides have been developed as structural simplifications of known DprE1 inhibitors. nih.gov Computational docking studies support the hypothesis that these compounds fit into the DprE1 binding pocket in a manner similar to known inhibitors. nih.gov Other research has shown that certain nitro-substituted benzamide derivatives can act as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govresearchgate.net Molecular docking analyses revealed that compounds with an optimal number and orientation of nitro groups bind efficiently to iNOS. nih.govresearchgate.net

Role of the Nitro Group as a Pharmacophore and its Contribution to Bioactivity

The nitro group (NO₂) is a critical functional group in medicinal chemistry and acts as an efficient scaffold in the synthesis of new bioactive molecules. nih.govresearchgate.net It is considered a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com The presence of the nitro group can impart a wide spectrum of activities, including antimicrobial, anti-inflammatory, anti-parasitic, and anti-cancer properties. researchgate.netmdpi.com

The electron-withdrawing nature of the nitro group alters the electronic properties and polarity of the molecule. researchgate.netmdpi.com This characteristic can enhance interactions with nucleophilic sites within biological targets like proteins, often leading to inhibitory effects. mdpi.com The influence of the nitro group extends to the molecule's pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion. mdpi.com Therefore, the strategic incorporation of a nitro group is a key consideration in drug design to enhance bioactivity. mdpi.com

Metabolic Reduction and Formation of Reactive Intermediates

A key aspect of the mechanism of action for many nitro-aromatic compounds is the metabolic reduction of the nitro group within the body or target organism. mdpi.com This reduction is a six-electron process that sequentially forms nitroso and N-hydroxylamino intermediates, ultimately leading to an amino group. nih.gov This transformation is often catalyzed by enzymes known as nitroreductases. nih.gov

The reactive intermediates generated during this reduction, such as nitroso and superoxide (B77818) species, are crucial to the compound's biological effects. nih.gov These intermediates can covalently bind to cellular macromolecules like DNA, causing damage and leading to cell death. nih.gov This mechanism is fundamental to the antimicrobial activity of many nitro-containing drugs. nih.gov The entire biological activity, whether beneficial or toxic, is contingent on this enzymatic reduction, which can form reactive species that interact with biomolecules. nih.gov

Application of this compound Derivatives in Drug Development and Mechanistic Probes

The structural backbone of this compound provides a versatile platform for the design of new therapeutic agents and tools to probe biological mechanisms.

Design of Potential Therapeutic Agents

Researchers have synthesized and evaluated various derivatives of nitro-substituted benzamides for their potential as anti-inflammatory agents. nih.govresearchgate.net Certain compounds demonstrated significant, dose-dependent inhibition of nitric oxide (NO) production in macrophages and suppressed the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.govresearchgate.net One derivative, in particular, was identified as a promising multi-potent lead compound for further optimization. nih.govresearchgate.net

In the context of anti-tumor research, novel 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized. researchgate.net Many of these compounds exhibited potent activity against various cancer cell lines. researchgate.net Furthermore, the development of N-alkyl nitrobenzamides as potential antitubercular agents targeting the DprE1 enzyme showcases another important therapeutic direction. nih.gov These studies highlight how modifications to the N-alkyl group and the nitro substitution pattern on the aromatic ring can be systematically explored to optimize activity. nih.gov

Research Findings on Nitrobenzamide Derivatives

| Compound ID | Target | Biological Activity | IC₅₀ Value | Reference |

| Compound 5 | iNOS | Inhibition of NO production | 3.7 µM | nih.govresearchgate.net |

| Compound 6 | iNOS, COX-2, IL-1β, TNF-α | Inhibition of NO production and inflammatory mediators | 5.3 µM (for NO) | nih.govresearchgate.net |

Utilization as Research Tools for Investigating Cellular Responses and Pharmacodynamics

This compound and its structural analogues have emerged as valuable research tools for probing various cellular processes and understanding pharmacodynamic principles. Their utility stems from the presence of the nitro group, which can be metabolically activated to generate reactive intermediates, and the benzamide scaffold, which can be modified to target specific biological molecules.

One area of investigation involves the study of enzyme inhibition. For instance, a series of N-alkyl-4-nitrobenzamides, structurally similar to this compound, have been synthesized and evaluated for their antimycobacterial activity. These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.govnih.govmdpi.com The study of these analogues helps in understanding the structure-activity relationships required for potent enzyme inhibition and provides insights into the pharmacodynamics of this class of compounds. The inhibitory activity of these compounds is influenced by the nature of the N-alkyl group, with intermediate lipophilicity often leading to better activity. mdpi.com

Furthermore, more complex 4-nitrobenzamide (B147303) derivatives have been investigated as inhibitors of other enzymes. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The variation of the substituent on the amide nitrogen allowed for the exploration of the pharmacodynamic requirements for effective inhibition of these enzymes. Such studies, while not directly on this compound, provide a framework for how this compound could be modified and used as a research tool to investigate enzyme kinetics and cellular metabolic pathways.

The following table summarizes the findings of enzyme inhibition studies on this compound analogues:

| Compound Series | Target Enzyme(s) | Key Findings |

| N-alkyl-4-nitrobenzamides | Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) | Activity is dependent on the N-alkyl chain length, suggesting a role for lipophilicity in target engagement. mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Substituents on the amide nitrogen significantly influence inhibitory potency. nih.gov |

Development of Labeled Compounds for Imaging Applications (e.g., Positron Emission Tomography)

The development of radiolabeled compounds for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of research in diagnostics and drug development. The benzamide scaffold, present in this compound, has been identified as a promising platform for the design of PET imaging agents, particularly for melanoma.

A notable example is the development of N-(2-(Dimethylamino)Ethyl)-4-¹⁸F-Fluorobenzamide (¹⁸F-DMFB), a close structural analogue of a radiolabeled version of this compound. nih.gov This compound was synthesized and evaluated as a molecular probe for high-contrast PET imaging of malignant melanoma. The rationale for its design is based on the known affinity of benzamide derivatives for melanin, a pigment overexpressed in melanoma cells.

Preclinical studies with ¹⁸F-DMFB have demonstrated its potential as a PET probe. In vivo biodistribution studies in melanoma-bearing mice showed rapid and high accumulation of the radiotracer in the tumor, with stable retention for at least two hours. nih.gov This high tumor uptake, coupled with low background signals in other organs, resulted in high-contrast images of the melanoma. nih.gov PET imaging studies in lung metastasis models also showed excellent visualization of the metastatic regions. nih.gov

The key characteristics of ¹⁸F-DMFB as a PET imaging agent are summarized in the table below:

| Property | Finding | Reference |

| Tumor Uptake | 13.00 ± 3.90 %ID/g at 1 hour post-injection in melanoma-bearing mice. | nih.gov |

| Tumor-to-Muscle Ratio | High ratios, indicating good contrast. | nih.gov |

| Metastasis Detection | Successful visualization of lung, liver, and lymph node metastases. | nih.gov |

| Mechanism of Uptake | Specific binding to melanin. | nih.gov |

These findings with a close analogue highlight the potential for developing ¹⁸F-labeled this compound as a PET tracer for melanoma imaging. The synthesis would involve the incorporation of the positron-emitting radionuclide, Fluorine-18, into the molecular structure, allowing for its detection by a PET scanner.

Assessment of Mutagenic Risks Associated with Nitroarene Derivatives in Drug Design

The presence of a nitroaromatic group in a molecule, such as in this compound, necessitates a thorough assessment of its mutagenic potential. Nitroarenes are a class of compounds known for their potential to cause mutations by interacting with DNA after metabolic activation. Therefore, understanding the factors that contribute to their mutagenicity is crucial in drug design and safety assessment.

The mutagenicity of nitroaromatic compounds is often evaluated using the Ames test, a bacterial reverse mutation assay. d-nb.infodtic.milresearchgate.net This test utilizes various strains of Salmonella typhimurium with pre-existing mutations to assess the ability of a chemical to induce reverse mutations. The mutagenic potential of many nitrobenzene (B124822) derivatives has been systematically studied to establish structure-activity relationships (SAR). nih.govnih.govresearchgate.netsemanticscholar.org

Key factors influencing the mutagenicity of nitroaromatic compounds include:

Metabolic Activation: The nitro group is typically reduced by nitroreductase enzymes to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then form adducts with DNA. researchgate.net

Position of Substituents: The position of the nitro group and other substituents on the aromatic ring can significantly affect mutagenic potency. For instance, para-substituted nitrobenzene derivatives have been shown to be consistently positive in mutagenicity assays. nih.gov

Electronic Properties: The electron-withdrawing or donating nature of other substituents can influence the ease of nitro-group reduction and thus the mutagenic potential. umich.edu

Hydrophobicity: The lipophilicity of the molecule can affect its ability to penetrate cell membranes and reach its target DNA. nih.govsemanticscholar.org

The table below summarizes the mutagenicity of some para-substituted nitrobenzene derivatives in the Ames test, which provides a basis for estimating the potential risk of this compound.

| Compound | Ames Test Result (S. typhimurium TA98) | Metabolic Activation (S9) | Reference |

| 4-Nitroaniline | Mutagenic | Required | nih.gov |

| 4-Nitrotoluene | Mutagenic | Not Required | nih.gov |

| 4-Nitrophenol | Mutagenic | Not Required | nih.gov |

| 4-Nitrobenzoic acid | Mutagenic | Not Required | nih.gov |